![molecular formula C10H9FN2S B2702678 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 2219369-43-2](/img/structure/B2702678.png)
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine
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Description
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H10FN2S. It is a thiazole derivative and has been the subject of several scientific studies due to its potential applications in medicinal chemistry.
Scientific Research Applications
- FMTA derivatives have attracted attention as potential drug candidates. Researchers explore their biological activity, pharmacokinetics, and therapeutic potential. The fluorine substitution can enhance drug stability, lipophilicity, and receptor binding affinity .
- FMTA can serve as a precursor for the synthesis of ^18F-substituted pyridines. These radiolabeled compounds are valuable for positron emission tomography (PET) imaging in cancer diagnosis and monitoring .
- Fluorine-containing compounds often exhibit improved properties in agrochemicals. FMTA derivatives could contribute to novel pesticides with enhanced efficacy and environmental safety .
- Incorporating FMTA into organic semiconductors may lead to materials with desirable electronic properties. Researchers investigate its role in organic field-effect transistors (OFETs) and optoelectronic devices .
- The molecular structure of FMTA can be optimized using density functional theory (DFT). Researchers explore its electronic properties, frontier molecular orbitals, and reactivity .
- FMTA participates in synthetic routes for fluorinated heterocycles. Methods like Umemoto and Balts-Schiemann reactions enable selective fluorination at specific positions .
Medicinal Chemistry and Drug Development
Radiopharmaceuticals and Imaging Agents
Agrochemicals and Pesticides
Materials Science and Organic Electronics
Computational Chemistry and DFT Studies
Heterocyclic Synthesis and Fluorination Reactions
properties
IUPAC Name |
5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c1-6-4-2-3-5-7(6)8-9(11)14-10(12)13-8/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTMXNNOPQKHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine |
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